Methyl 6-(2-oxoethyl)nicotinate
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Overview
Description
Methyl 6-(2-oxoethyl)nicotinate is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a methyl ester group and a 2-oxoethyl substituent on the pyridine ring . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-oxoethyl)nicotinate typically involves the esterification of 6-(2-oxoethyl)nicotinic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-oxoethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the 2-oxoethyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(2-oxoethyl)nicotinic acid.
Reduction: Methyl 6-(2-hydroxyethyl)nicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(2-oxoethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 6-(2-oxoethyl)nicotinate involves its interaction with specific molecular targets. The compound is known to act as a vasodilator, promoting the release of prostaglandin D2, which leads to the dilation of peripheral blood vessels . This action is primarily localized to the site of application due to the short half-life of prostaglandin D2 .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid with similar vasodilatory properties.
Ethyl nicotinate: Another ester of nicotinic acid with a slightly different pharmacokinetic profile.
Nicotinic acid: The parent compound, which is used in the treatment of hyperlipidemia.
Uniqueness
Methyl 6-(2-oxoethyl)nicotinate is unique due to the presence of the 2-oxoethyl group, which imparts distinct chemical reactivity and biological activity compared to other nicotinic acid esters . This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 6-(2-oxoethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-2-3-8(4-5-11)10-6-7/h2-3,5-6H,4H2,1H3 |
InChI Key |
MPIPNKDDDUVIIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CC=O |
Origin of Product |
United States |
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